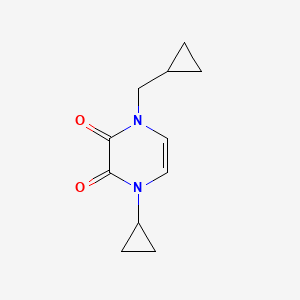
3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-4-imino-1,2,3,4-tetrahydroquinazolin-2-one is a chemical compound with the molecular formula C12H15N3O and a molecular weight of 217.27 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinazolin-4-ones, which includes this compound, has been studied extensively. One method involves the reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions . Another method involves the condensation of an aldehyde or ketone with 2-aminobenzamide .Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinone core, which is a bicyclic system containing two nitrogen atoms, with a butyl group and an imino group attached .Chemical Reactions Analysis
The chemical reactions of 1,2,3,4-tetrahydroquinazolin-4-ones, including this compound, have been explored. For instance, these compounds can react with acid anhydride .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted density of 1.22±0.1 g/cm3 . The melting point is reported to be 209-210 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties : Pazdera et al. (1990) explored the reactions of 2-isothiocyanatobenzonitrile with different amines, leading to the formation of compounds including 3-substituted 4-imino-1,2,3,4-tetrahydroquinazoline-2-thiones. These compounds demonstrate significant chemical versatility, showing different products based on the starting amine and reaction conditions (Pazdera, Ondráček, & Nováček, 1990).
Chemical Reactions and Unexpected Products : In another study, Szczepankiewicz et al. (2014) found that reactions of 2-amino-N'-arylbenzamidines with butanedione led to the formation of 2-acetyl-3-aryl-2-methyl-2,3-dihydroquinazolin-4(1H)-ones, which are closely related to 3-Butyl-4-imino-tetrahydroquinazolin-2-one. This study highlights the complexity and unpredictability of chemical reactions involving these compounds (Szczepankiewicz, Kuźnik, Boncel, & Siewniak, 2014).
Structural Formation and Computational Studies : Research by Sanmartín-Matalobos et al. (2013) delved into the serendipitous formation of 3-tosyl-1,2,3,4-tetrahydroquinazoline, a compound structurally similar to 3-Butyl-4-imino-tetrahydroquinazolin-2-one. This study combined experimental and computational approaches to understand the formation process, offering insights into the structural dynamics of such compounds (Sanmartín-Matalobos, García-Deibe, Briones-Miguéns, Lence, González‐Bello, Portela-García, & Fondo, 2013).
Applications in Catalysis and Polymerization : Research into cyclic imino ether heterocycles, which include structures similar to 3-Butyl-4-imino-tetrahydroquinazolin-2-one, has been conducted by Verbraeken et al. (2018). These compounds are utilized as ligands in transition metal catalysis and as monomers in polymerization processes, demonstrating their broad applicability in industrial chemistry and materials science (Verbraeken, Hullaert, Van Guyse, Van Hecke, Winne, & Hoogenboom, 2018).
Propiedades
IUPAC Name |
4-amino-3-butylquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-3-8-15-11(13)9-6-4-5-7-10(9)14-12(15)16/h4-7H,2-3,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVVGJZKQCCNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C2C=CC=CC2=NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromofuran-2-yl)methanone](/img/structure/B2475612.png)

amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)
![6-Acetyl-2-(5-chloro-2-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2475616.png)


![[4-[(Z)-2-Cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2475620.png)




![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)
